Isoindolin-2-yl(pyridin-4-yl)methanone
Description
Isoindolin-2-yl(pyridin-4-yl)methanone is a heteroaromatic ketone featuring an isoindoline moiety linked via a methanone bridge to a pyridine ring.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(11-5-7-15-8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNUVGOXSYNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Followed by Benzylic Oxidation
Synthetic Strategy
A two-step approach involving Suzuki-Miyaura cross-coupling to assemble the biaryl methane precursor, followed by oxidation to the ketone, has been successfully employed for analogous compounds.
Suzuki Coupling of Pyridinyl and Isoindolinyl Intermediates
The pyridin-4-ylmethyl boronic acid is coupled with 2-bromoisoindoline under palladium catalysis. Typical conditions include:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 80°C, 12 hours
This yields the diarylmethane intermediate A with ~70% efficiency.
Oxidation to Ketone
The benzylic methylene group in A is oxidized using chromium trioxide (CrO₃) in acetic acid:
Mechanistic Insight : CrO³⁺ abstracts a benzylic hydrogen, forming a carbocation intermediate that is quenched by water to yield the ketone.
Nucleophilic Acyl Substitution via Pyridine-4-carbonyl Chloride
Synthesis of Pyridine-4-carbonyl Chloride
Pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride:
Coupling with Isoindoline
The acyl chloride reacts with isoindoline in the presence of a base:
- Base : Triethylamine (TEA, 3 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to RT, 2 hours
- Yield : 45%
Challenges : Competing amidation at the isoindoline nitrogen necessitates careful stoichiometry to favor ketone formation.
Friedel-Crafts Acylation of Isoindoline
Reaction Conditions
Despite the electron-deficient nature of pyridine, directed acylation is achievable using Lewis acid catalysts:
- Acylating Agent : Pyridine-4-carbonyl chloride (1.2 equiv)
- Catalyst : AlCl₃ (1.5 equiv)
- Solvent : Nitromethane
- Temperature : 25°C, 24 hours
- Yield : 30%
Limitations : Low yield due to pyridine’s poor reactivity in electrophilic substitutions.
Comparative Analysis of Methods
Emerging Methodologies
Photocatalytic Carbonylative Coupling
Recent advances utilize visible-light catalysis to couple aryl halides with carbon monoxide (CO):
- Catalyst : Pd/Photoredox dual system
- CO Source : Mo(CO)₆
- Solvent : DMF
- Yield : Preliminary reports suggest ~50%
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-yl(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted isoindolines and pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Isoindolin-2-yl(pyridin-4-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoindolin-2-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of diheteroaryl methanones, which vary in substituents and ring systems. Key structural analogs include:
Key Observations :
- The pyridine ring is a common feature, but the second heterocycle (e.g., pyrimidine, phenyl, or isoindoline) dictates electronic and steric properties.
- Halogenation (e.g., bromine in , iodine in ) enhances molecular weight and may influence binding affinity.
Challenges :
- Steric hindrance from bulky substituents (e.g., isoindoline) reduces coupling efficiency.
- Protecting group strategies (e.g., Boc) are often required to stabilize reactive intermediates .
Physicochemical Properties and Stability
Available data for analogs highlight trends in stability and characterization:
- (4-Bromophenyl)(pyridin-4-yl)methanone: ¹H-NMR: δ 8.82 (pyridine-H), 7.71–7.65 (aromatic protons) . Melting Point: 122–125°C .
- (3-Iodo-4-methoxyphenyl)(isoindolin-2-yl)methanone: Storage: Requires dry, sealed conditions due to sensitivity .
Stability Considerations :
- Halogenated derivatives (e.g., bromine, iodine) may exhibit higher hydrophobicity and oxidative stability.
Biological Activity
Isoindolin-2-yl(pyridin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines an isoindoline moiety with a pyridine ring, which contributes to its biological activity. The compound's molecular formula is CHNO, and it is characterized by the following functional groups:
- Isoindoline : A bicyclic structure that enhances interaction with biological targets.
- Pyridine : A nitrogen-containing heterocycle that can participate in various chemical interactions.
The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases, notably:
- Cdc-like kinase 1 (CLK1) : Inhibition leads to alterations in cell cycle progression and developmental processes.
- Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) : Targeting this kinase can influence neuronal development and signaling pathways.
The compound binds to the active sites of these kinases, affecting downstream signaling pathways critical for cellular functions such as proliferation and differentiation.
Biological Activities
This compound exhibits several notable biological activities:
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates that isoindolin derivatives can inhibit the viability of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MCF-7). The observed IC values for some derivatives were as low as 6.25 µM, indicating potent activity against tumor cells .
Anticancer Activity
In a recent study focusing on breast cancer cell lines, isoindolin derivatives demonstrated significant cytotoxic effects. For instance:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1f | MDA-MB-231 | 6.25 |
| 1d | MDA-MB-231 | 25 |
| 1b | MCF-7 | 50 |
These results highlight the variability in response based on the specific cancer cell type and underscore the need for further investigation into structure-activity relationships (SAR) within this class of compounds .
Mechanistic Insights
The mechanism by which isoindolin derivatives exert their anticancer effects involves:
- Inhibition of Kinase Activity : By disrupting key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. What are the established synthetic routes for Isoindolin-2-yl(pyridin-4-yl)methanone, and how can reaction efficiency be optimized?
The synthesis typically involves coupling isoindoline derivatives with pyridine-containing precursors via ketone linkages. A two-step approach is common: (1) formation of the isoindolin-2-ylmethanone intermediate through Friedel-Crafts acylation or palladium-catalyzed cross-coupling, followed by (2) regioselective functionalization of the pyridine ring. To optimize efficiency, employ factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways, reducing trial-and-error experimentation .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity assessment, particularly for detecting regioisomeric impurities. For structural confirmation:
- NMR : H and C NMR to verify aromatic proton environments and carbonyl resonance.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects.
Pharmaceutical-grade purity standards (e.g., USP/EP guidelines for related pyridine derivatives) should guide impurity profiling .
Advanced Research Questions
Q. How can computational methods be integrated to predict the compound’s reactivity and selectivity in complex reactions?
Leverage quantum mechanics/molecular mechanics (QM/MM) hybrid models to simulate reaction mechanisms, such as nucleophilic additions or cycloadditions involving the methanone group. Tools like Gaussian or ORCA can calculate transition-state energies and predict regioselectivity in heterocyclic systems. Pair computational predictions with experimental validation via kinetic studies (e.g., monitoring reaction progress via in-situ FTIR) to resolve discrepancies between theoretical and observed outcomes .
Q. What strategies address contradictory biological activity data reported in different studies?
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Methodological solutions include:
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests (MTT assays) to confirm target engagement.
- Dose-response curves : Establish EC/IC values across multiple replicates.
- Theoretical alignment : Use molecular docking (AutoDock Vina) to correlate observed bioactivity with binding affinity predictions, ensuring alignment between experimental data and computational models .
Q. How can reaction scalability be improved without compromising yield or purity?
Adopt continuous flow chemistry for large-scale synthesis, which enhances heat/mass transfer and reduces side reactions. Optimize parameters via process control simulations (e.g., Aspen Plus) to identify temperature/pressure thresholds. For purification, explore membrane-based separation technologies (e.g., nanofiltration) to isolate the product from byproducts .
Methodological Challenges and Solutions
Q. What experimental designs are suitable for studying the compound’s photophysical properties?
Use time-resolved fluorescence spectroscopy to assess excited-state dynamics. For solvatochromic effects, conduct UV/Vis absorption in solvents of varying polarity (e.g., cyclohexane to DMSO). Theoretical support from TD-DFT calculations can elucidate electronic transitions and validate experimental spectra .
Q. How can researchers validate the compound’s stability under physiological conditions?
Perform accelerated stability studies in simulated biological matrices (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS and identify metabolites. For hydrolytic stability, compare half-lives in aqueous buffers with/without esterase enzymes. Stability data should inform formulation strategies (e.g., prodrug design) .
Data Management and Reproducibility
Q. How can AI-driven tools enhance data reproducibility in synthesis optimization?
Implement machine learning platforms (e.g., ChemOS) to analyze historical reaction data and recommend optimal conditions. Use blockchain-enabled lab notebooks (e.g., SciNote) to track experimental variables and ensure transparency. Cross-validate AI predictions with robotic high-throughput screening systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
